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Compound of Interest

1-(tert-Butyldimethylsilyloxy)-2-
Compound Name:
propanone

Cat. No.: B1275740

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

1-(tert-Butyldimethylsilyloxy)-2-propanone serves as a stable and versatile synthetic
equivalent of the acetone enolate, a crucial nucleophile in carbon-carbon bond-forming
reactions. The bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability of
the enol ether, allowing for its isolation and purification while preventing self-condensation, a
common side reaction with acetone itself. This reagent is particularly valuable in Mukaiyama
aldol reactions, where it reacts with aldehydes and ketones in the presence of a Lewis acid to
afford 3-hydroxy ketones, important structural motifs in many natural products and
pharmaceutical agents.

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-
propanone

The preparation of 1-(tert-Butyldimethylsilyloxy)-2-propanone can be achieved through a
two-step sequence starting from commercially available 1,2-propanediol. The primary hydroxyl
group is first selectively protected with a tert-butyldimethylsilyl group, followed by oxidation of
the secondary alcohol to the corresponding ketone.
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Experimental Protocol: Synthesis

Step 1: Monosilylation of 1,2-Propanediol

A solution of 1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C.
To this solution, triethylamine (1.1 eq) is added, followed by the dropwise addition of tert-
butyldimethylsilyl chloride (TBDMS-CI, 1.0 eq) in DCM. The reaction mixture is allowed to warm
to room temperature and stirred overnight. The reaction is then quenched with water, and the
organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product, 1-(tert-Butyldimethylsilyloxy)-2-
propanol, is purified by flash column chromatography.

Step 2: Oxidation to 1-(tert-Butyldimethylsilyloxy)-2-propanone

To a solution of 1-(tert-Butyldimethylsilyloxy)-2-propanol (1.0 eq) in anhydrous DCM, Dess-
Martin periodinane (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at
room temperature for 2-3 hours until the starting material is consumed (monitored by TLC). The
reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate
and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with
DCM. The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure. The crude product is purified by flash
column chromatography to afford 1-(tert-Butyldimethylsilyloxy)-2-propanone as a colorless
oil.

Table 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone - Representative Data
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. Spectroscopic
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Conditions

Data

1,2-Propanediol,
TBDMS-CI,
Et3N, DCM, 0 °C

tort

1-(tert-
Butyldimethylsilyl

oxy)-2-propanol

1H NMR (CDCls,
400 MHz):
3.85-3.78 (m,
1H), 3.58 (dd, J
=90.8, 3.4 Hz,
1H), 3.39 (dd, J
=9.8, 7.8 Hz,
1H), 2.45 (br s,
1H), 1.13(d, J =
6.3 Hz, 3H), 0.89
(s, 9H), 0.06 (s,
6H).

Dess-Martin
periodinane,
DCM,0°Ctort

1-(tert-
Butyldimethylsilyl
oxy)-2-

propanone

1H NMR (CDCls,
400 MHz): 6 4.15
(s, 2H), 2.15 (s,
3H), 0.91 (s, 9H),
0.08 (s, 6H). 13C
NMR (CDCls,
101 MHz): &

208.5, 70.0,
26.3, 25.8, 18.2,
-5.5.

Application in Mukaiyama Aldol Reactions

1-(tert-Butyldimethylsilyloxy)-2-propanone is an excellent nucleophile in Lewis acid-
catalyzed Mukaiyama aldol reactions, reacting with a wide range of aldehydes to produce [3-
hydroxy ketones. The choice of Lewis acid and reaction conditions can influence the
diastereoselectivity of the reaction. Titanium tetrachloride (TiCls) is a commonly used Lewis
acid for this transformation.[1]

General Experimental Protocol: Mukaiyama Aldol
Reaction
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To a solution of the aldehyde (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere,
a solution of TiCls (1.1 eq) in DCM is added dropwise. The resulting mixture is stirred for 10
minutes, after which a solution of 1-(tert-Butyldimethylsilyloxy)-2-propanone (1.2 eq) in
DCM is added dropwise. The reaction is stirred at -78 °C for 1-3 hours and then quenched with
a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room
temperature, and the layers are separated. The aqueous layer is extracted with DCM, and the
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The crude product is purified by flash column chromatography.

Logical Workflow for Mukaiyama Aldol Reaction

Click to download full resolution via product page

Caption: Experimental workflow for the Mukaiyama aldol reaction.

Table 2: Mukaiyama Aldol Reaction of 1-(tert-Butyldimethylsilyloxy)-2-propanone with
Various Aldehydes
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silyloxy)pent-
4-en-2-one

Diastereom
Entry Aldehyde Lewis Acid Product Yield (%) eric Ratio
(syn:anti)
1-Hydroxy-1-
phenyl-3-
Benzaldehyd ] (tert-
1 TiCla 85 70:30
e butyldimethyl
silyloxy)butan
-2-0ne
1-Hydroxy-1-
(4-
p- nitrophenyl)-3
2 Nitrobenzalde TiCla -(tert- 92 75:25
hyde butyldimethyl
silyloxy)butan
-2-one
1-Hydroxy-4-
methyl-3-
Isobutyraldeh (tert-
3 TiCla _ 78 65:35
yde butyldimethyl
silyloxy)penta
n-2-one
1-Hydroxy-1-
phenyl-3-
4 Cinnamaldeh TiCla (tert- 6832
yde butyldimethyl

Note: The diastereomeric ratios are representative and can be influenced by the specific

reaction conditions and the substrate.

Signaling Pathway of the Mukaiyama Aldol Reaction
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The reaction proceeds through the activation of the aldehyde by the Lewis acid, making it more
electrophilic. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl
carbon to form a new carbon-carbon bond. A subsequent workup step removes the silyl group
from the intermediate to yield the final 3-hydroxy ketone.

Reactants

Aldehyde Lewis Acid 1-(tert-Butyldimethylsilyloxy)
(R-CHO) (e.g., TiCl4) -2-propanone

Coordination
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Click to download full resolution via product page

Caption: Simplified mechanism of the Mukaiyama aldol reaction.

Applications in Drug Development and Natural
Product Synthesis

The B-hydroxy ketone motif generated from the Mukaiyama aldol reaction using 1-(tert-
Butyldimethylsilyloxy)-2-propanone is a common structural feature in a wide array of
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biologically active molecules. This makes the reagent a valuable tool for medicinal chemists
and researchers in natural product synthesis. For example, this methodology can be employed
in the synthesis of polyketide natural products, which exhibit a range of biological activities
including antibiotic, antifungal, and anticancer properties. The ability to stereoselectively
construct these units is crucial for accessing the desired biologically active isomers.

Conclusion

1-(tert-Butyldimethylsilyloxy)-2-propanone is a highly effective and stable acetone enolate
equivalent for the synthesis of 3-hydroxy ketones via the Mukaiyama aldol reaction. The
straightforward preparation of this reagent and its reliable reactivity with a variety of aldehydes
make it an indispensable tool for organic chemists in academic and industrial settings,
particularly in the fields of drug discovery and natural product synthesis. The protocols and data
presented here provide a foundation for the application of this versatile reagent in complex
molecule synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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